molecular formula C13H9NO2 B3355616 9h-Carbazole-1-carboxylic acid CAS No. 6311-19-9

9h-Carbazole-1-carboxylic acid

Cat. No.: B3355616
CAS No.: 6311-19-9
M. Wt: 211.22 g/mol
InChI Key: DHHFGQADZVYGIE-UHFFFAOYSA-N
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Description

9H-Carbazole-1-carboxylic acid is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-1-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the direct carboxylation of 9H-carbazole using carbon dioxide under high pressure and temperature conditions. Another approach involves the oxidation of 9H-carbazole to form this compound using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in conjunction with carbon dioxide to facilitate the carboxylation reaction. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-Carbazole-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF). Additionally, it can modulate oxidative stress pathways, reducing inflammation and preventing cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazole-1-carboxylic acid stands out due to its specific carboxylation at the 1-position, which imparts unique chemical reactivity and biological activity. This positional specificity allows for targeted functionalization and application in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

9H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHFGQADZVYGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286032
Record name 9h-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-19-9
Record name Carbazole-1-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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